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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546 Get Quote

Introduction
2-(3-Methylphenoxy)ethanol is an aromatic ether alcohol with applications in the synthesis of

pharmaceuticals and as a fragrance component. Its chemical structure, comprising a

substituted aromatic ring and a primary alcohol, gives rise to a distinct spectroscopic

fingerprint. A thorough understanding of its spectral characteristics is paramount for quality

control, reaction monitoring, and structural elucidation in research and development settings.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(3-Methylphenoxy)ethanol, offering insights into

the relationship between its molecular structure and spectral features.

The structural formula of 2-(3-Methylphenoxy)ethanol is presented below:

Caption: Molecular structure of 2-(3-Methylphenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(3-Methylphenoxy)ethanol, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

Experimental Protocol: NMR Spectroscopy
A sample of 2-(3-Methylphenoxy)ethanol is dissolved in an appropriate deuterated solvent,

typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an
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internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer,

for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 2-(3-Methylphenoxy)ethanol is expected to exhibit distinct signals

corresponding to the aromatic protons, the methyl group protons, the methylene protons of the

ethoxy chain, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 2-(3-Methylphenoxy)ethanol in CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.18 t 1H Ar-H (H-5)

~6.76 m 3H Ar-H (H-2, H-4, H-6)

~4.10 t 2H O-CH₂-CH₂-OH

~3.97 t 2H O-CH₂-CH₂-OH

~2.34 s 3H Ar-CH₃

~2.0 (variable) br s 1H -OH

Predicted data is based on spectral analysis of similar compounds and standard chemical shift

tables.[1]

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (δ 6.7-7.2 ppm): The aromatic protons on the meta-substituted ring give

rise to a complex multiplet. The triplet at approximately 7.18 ppm is characteristic of the

proton at the 5-position, which is coupled to the two adjacent aromatic protons. The

remaining aromatic protons appear as a multiplet around 6.76 ppm.

Ethoxy Protons (δ 3.9-4.1 ppm): The two methylene groups of the ethoxy chain appear as

two distinct triplets. The downfield triplet at ~4.10 ppm is assigned to the methylene group

adjacent to the phenoxy oxygen (O-CH₂), which is more deshielded. The upfield triplet at
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~3.97 ppm corresponds to the methylene group bearing the hydroxyl group (-CH₂-OH). The

coupling between these two groups results in the triplet splitting pattern (n+1 rule, where

n=2).

Methyl Protons (δ 2.34 ppm): The methyl group attached to the aromatic ring appears as a

sharp singlet at approximately 2.34 ppm, as there are no adjacent protons to cause splitting.

Hydroxyl Proton (δ ~2.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its

chemical shift is variable and depends on concentration, temperature, and solvent due to

hydrogen bonding and chemical exchange.[2]

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(3-Methylphenoxy)ethanol in CDCl₃

Chemical Shift (δ, ppm) Assignment

~158.8 Ar-C (C-1, C-O)

~139.5 Ar-C (C-3, C-CH₃)

~129.2 Ar-CH (C-5)

~121.2 Ar-CH (C-4)

~115.0 Ar-CH (C-6)

~112.5 Ar-CH (C-2)

~69.5 O-CH₂

~61.5 CH₂-OH

~21.5 Ar-CH₃
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Predicted data is based on spectral analysis of similar compounds and standard chemical shift

tables.[3][4]

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (δ 112-159 ppm): Six distinct signals are expected for the aromatic

carbons due to the meta-substitution pattern. The carbon attached to the ether oxygen (C-1)

is the most downfield (~158.8 ppm), followed by the carbon bearing the methyl group (C-3)

at ~139.5 ppm. The remaining four aromatic CH carbons appear in the range of δ 112-129

ppm.

Ethoxy Carbons (δ 61-70 ppm): The two aliphatic carbons of the ethoxy group are observed

at ~69.5 ppm (O-CH₂) and ~61.5 ppm (CH₂-OH). The carbon atom closer to the

electronegative phenoxy oxygen is more deshielded and appears further downfield.

Methyl Carbon (δ 21.5 ppm): The methyl carbon gives a signal in the typical aliphatic region

at approximately 21.5 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds.

Experimental Protocol: IR Spectroscopy
The IR spectrum of 2-(3-Methylphenoxy)ethanol, a liquid at room temperature, can be

obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and

analyzing it with an FTIR spectrometer.

Table 3: Characteristic IR Absorption Bands for 2-(3-Methylphenoxy)ethanol
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3550-3200 Strong, Broad O-H Stretch Alcohol

3100-3000 Medium C-H Stretch Aromatic

2950-2850 Medium C-H Stretch Aliphatic (CH₂, CH₃)

1600, 1490 Medium-Strong C=C Stretch Aromatic Ring

1250-1200 Strong C-O Stretch Aryl Ether

1100-1000 Strong C-O Stretch Primary Alcohol

860-680 Strong C-H Bending
Aromatic (out-of-

plane)

Data is based on typical IR absorption frequencies for the functional groups present.[5][6]

Interpretation of the IR Spectrum:

O-H Stretch: A prominent, broad absorption band in the region of 3550-3200 cm⁻¹ is the

most characteristic feature, confirming the presence of the hydroxyl group and indicating

hydrogen bonding.[6]

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands

just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups

appear as stronger bands just below 3000 cm⁻¹.

Aromatic C=C Stretches: Absorptions around 1600 and 1490 cm⁻¹ are indicative of the

carbon-carbon double bond stretching within the aromatic ring.

C-O Stretches: Two strong C-O stretching bands are expected. The band in the 1250-1200

cm⁻¹ region is characteristic of an aryl ether, while the band in the 1100-1000 cm⁻¹ range is

typical for a primary alcohol.

Aromatic C-H Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) arise from

the out-of-plane C-H bending of the substituted aromatic ring, which can provide further

information about the substitution pattern.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://webspectra.chem.ucla.edu/irtable.html
https://docbrown.info/page06/spectra/ethanol-ir.htm
https://docbrown.info/page06/spectra/ethanol-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, where it is vaporized and bombarded with a high-

energy electron beam, causing ionization and fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(3-Methylphenoxy)ethanol

m/z Proposed Fragment

152 [C₉H₁₂O₂]⁺ (Molecular Ion, M⁺)

107 [CH₃C₆H₄O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

45 [CH₂CH₂OH]⁺

Predicted fragmentation is based on established fragmentation patterns of ethers and alcohols.

Interpretation of the Mass Spectrum:

Molecular Ion Peak (m/z 152): The peak corresponding to the molecular weight of the

compound (152.19 g/mol ) should be observed, although it may be of low intensity due to the

lability of the molecule under EI conditions.[7][8]

Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the bond alpha

to the oxygen atom. For 2-(3-Methylphenoxy)ethanol, this can lead to the formation of a

fragment with m/z 107, corresponding to the methylphenoxy radical cation.

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring can lead to the

formation of the tropylium ion at m/z 91, a common and stable fragment for alkyl-substituted
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aromatic compounds.

Further Fragmentation: Loss of the ethoxyethanol side chain can result in the formation of

the phenyl cation at m/z 77. A fragment at m/z 45, corresponding to the [CH₂CH₂OH]⁺ ion, is

also a likely product of the cleavage of the ether linkage.

Key Fragments

[C₉H₁₂O₂]⁺˙
(m/z 152)

[CH₃C₆H₄O]⁺
(m/z 107)

- •CH₂CH₂OH

[CH₂CH₂OH]⁺
(m/z 45)

- •C₇H₇O

[C₇H₇]⁺
(m/z 91)

- CO

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-(3-Methylphenoxy)ethanol.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 2-(3-Methylphenoxy)ethanol. ¹H and ¹³C NMR confirm the

connectivity of the carbon-hydrogen framework. IR spectroscopy identifies the key functional

groups, namely the hydroxyl, aromatic, and ether moieties. Mass spectrometry confirms the

molecular weight and provides insights into the fragmentation patterns, further corroborating

the proposed structure. This detailed spectroscopic guide serves as a valuable resource for

researchers and professionals in the fields of chemistry and drug development, enabling

confident identification and quality assessment of this important chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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